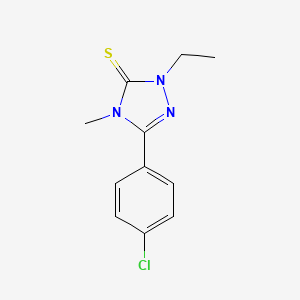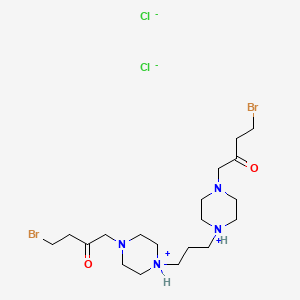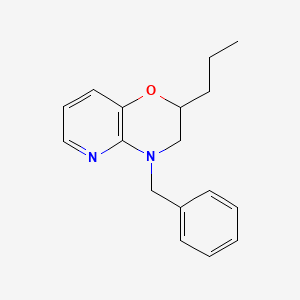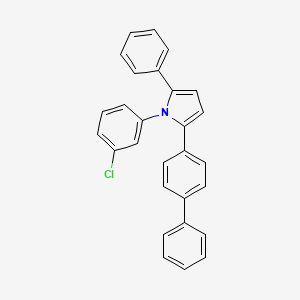
2-(1,1'-Biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl-: is a complex organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds with one nitrogen atom. This particular compound is characterized by its intricate structure, which includes biphenyl, chlorophenyl, and phenyl groups attached to the pyrrole ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl- typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 1,1’-biphenyl-4-carbaldehyde, 3-chlorobenzaldehyde, and phenylhydrazine in the presence of a catalyst can lead to the formation of the desired pyrrole compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to facilitate cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the choice of solvents and catalysts can be optimized to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the pyrrole ring can be replaced by other substituents using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), Lewis acids as catalysts.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or alkylated pyrrole compounds.
Scientific Research Applications
1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of the target molecules. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(4-chlorophenyl)-5-phenyl-: Similar structure but with a different position of the chlorine atom.
1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(3-bromophenyl)-5-phenyl-: Bromine substituent instead of chlorine.
1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(3-methylphenyl)-5-phenyl-: Methyl group instead of chlorine.
Uniqueness
The uniqueness of 1H-Pyrrole, 2-(1,1’-biphenyl)-4-yl-1-(3-chlorophenyl)-5-phenyl- lies in its specific substituents, which confer distinct chemical reactivity and biological activity. The combination of biphenyl, chlorophenyl, and phenyl groups attached to the pyrrole ring creates a unique molecular framework that can interact with various targets in a specific manner, making it valuable for research and industrial applications.
Properties
CAS No. |
91307-01-6 |
|---|---|
Molecular Formula |
C28H20ClN |
Molecular Weight |
405.9 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-phenyl-5-(4-phenylphenyl)pyrrole |
InChI |
InChI=1S/C28H20ClN/c29-25-12-7-13-26(20-25)30-27(23-10-5-2-6-11-23)18-19-28(30)24-16-14-22(15-17-24)21-8-3-1-4-9-21/h1-20H |
InChI Key |
PVJMRHQLMUWRDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(N3C4=CC(=CC=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


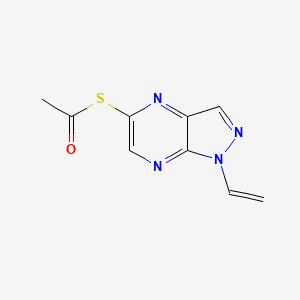


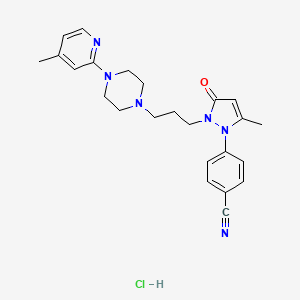

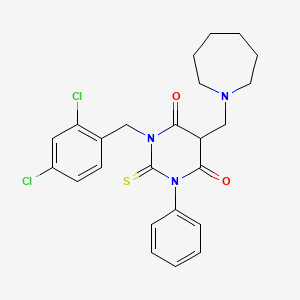
![2-[[2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoyl]amino]ethanesulfonate](/img/structure/B12727738.png)

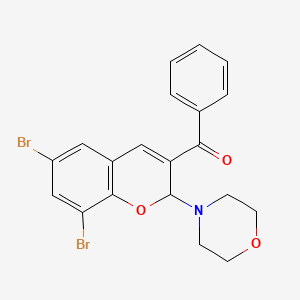
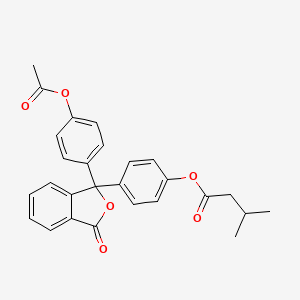
![3-(3-chlorophenyl)sulfonyl-7-ethyl-9,9-dimethyl-3,7-diazabicyclo[3.3.1]nonane;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12727765.png)
